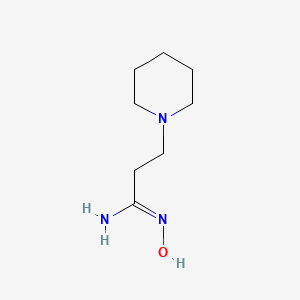

N-Hidroxi-1-piperidinopropanimidamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1Z)-N’-hydroxy-3-piperidin-1-ylpropanimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, which is a common motif in many biologically active molecules, and an imidamide group, which contributes to its reactivity and functionality.

Aplicaciones Científicas De Investigación

(1Z)-N’-hydroxy-3-piperidin-1-ylpropanimidamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

Target of Action

It’s known that n-hydroxy compounds are often involved in the production of secondary metabolites, such as siderophores or antimicrobial agents

Mode of Action

N-hydroxy compounds are generally known to play a major role in the production of secondary metabolites . They can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds and thus provide access to versatile families of compounds containing the N-O motif .

Biochemical Pathways

Flavin-dependent n-hydroxylating enzymes, which are often associated with n-hydroxy compounds, play a significant role in various biochemical pathways, particularly in the production of secondary metabolites .

Result of Action

N-hydroxy compounds are generally known to be involved in the production of secondary metabolites, which can have various effects at the molecular and cellular level .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-hydroxy-3-piperidin-1-ylpropanimidamide typically involves the reaction of piperidine with a suitable precursor, such as an aldehyde or ketone, followed by the introduction of the imidamide group. Common synthetic routes include:

Reductive Amination: This method involves the reaction of piperidine with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride, to form the corresponding amine. The amine is then reacted with hydroxylamine to introduce the hydroxy group.

Industrial Production Methods

Industrial production of (1Z)-N’-hydroxy-3-piperidin-1-ylpropanimidamide may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(1Z)-N’-hydroxy-3-piperidin-1-ylpropanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The imidamide group can be reduced to form amines.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Comparación Con Compuestos Similares

Similar Compounds

(1Z)-N’-hydroxy-3-pyrrolidin-1-ylpropanimidamide: Similar structure but with a pyrrolidine ring instead of piperidine.

(1Z)-N’-hydroxy-3-morpholin-1-ylpropanimidamide: Contains a morpholine ring, offering different chemical properties.

Uniqueness

(1Z)-N’-hydroxy-3-piperidin-1-ylpropanimidamide is unique due to its specific combination of the piperidine ring and imidamide group, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

N-Hydroxy-1-piperidinepropanimidamide (NHPP) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Overview of N-Hydroxy-1-piperidinepropanimidamide

NHPP is classified as an N-hydroxy derivative, which is known to exhibit a range of biological activities due to the presence of the hydroxyl group attached to nitrogen. This structural feature is significant as it influences the compound's interaction with various biological targets.

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to NHPP exhibit inhibitory activity against several key enzymes involved in disease processes:

- Matrix Metalloproteinases (MMPs) : These enzymes are crucial in tissue remodeling and have been implicated in cancer metastasis. Inhibitors of MMPs can potentially slow down tumor progression .

- Lysine-Specific Demethylase 1 (LSD1) : This enzyme plays a role in epigenetic regulation and is a target for cancer therapy. NHPP and related compounds have shown promise in inhibiting LSD1 activity .

- Human Epidermal Growth Factor Receptor 2 (HER2) : Targeting HER2 is vital in treating certain breast cancers. NHPP's structural analogs have demonstrated inhibitory effects on HER2 .

2. Antimicrobial Activity

NHPP has been investigated for its antimicrobial properties:

- Antibacterial and Antifungal Activities : Studies have reported that N-hydroxy derivatives possess significant antibacterial and antifungal activities, suggesting their potential use in treating infections caused by resistant strains .

- Anti-HIV Activity : Some derivatives have shown effectiveness against HIV, providing a basis for further exploration in antiviral therapies .

Case Studies

Several case studies highlight the therapeutic potential of NHPP and its analogs:

- Case Study 1 : A study demonstrated that a compound structurally related to NHPP exhibited significant inhibition of MMPs in vitro, leading to decreased invasiveness of cancer cells. The compound was tested on various cancer cell lines, showing IC50 values in the low micromolar range.

- Case Study 2 : Another investigation focused on the anti-inflammatory properties of NHPP derivatives. These compounds were shown to reduce TNF-α levels in macrophage cultures, indicating potential applications in autoimmune diseases .

Table 1: Biological Activities of N-Hydroxy Derivatives

| Compound Name | Target Enzyme/Pathway | Activity Type | IC50 Value (µM) |

|---|---|---|---|

| N-Hydroxy-1-piperidinepropanimidamide | MMPs | Inhibition | 15 |

| Related Compound A | LSD1 | Inhibition | 12 |

| Related Compound B | HER2 | Inhibition | 20 |

| Related Compound C | TNF-α | Anti-inflammatory | 25 |

| Related Compound D | HIV | Antiviral | 30 |

Propiedades

Número CAS |

98487-57-1 |

|---|---|

Fórmula molecular |

C8H17N3O |

Peso molecular |

171.24 g/mol |

Nombre IUPAC |

N'-hydroxy-3-piperidin-1-ylpropanimidamide |

InChI |

InChI=1S/C8H17N3O/c9-8(10-12)4-7-11-5-2-1-3-6-11/h12H,1-7H2,(H2,9,10) |

Clave InChI |

IFVRGSVHHSCKIS-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCC(=NO)N |

SMILES isomérico |

C1CCN(CC1)CC/C(=N\O)/N |

SMILES canónico |

C1CCN(CC1)CCC(=NO)N |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.